2,4-Difluoro-N-8-quinolinylbenzenesulfonamide
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Overview
Description
2,4-Difluoro-N-8-quinolinylbenzenesulfonamide is a chemical compound with the molecular formula C15H10F2N2O2S. It is known for its unique structure, which includes both fluorinated benzene and quinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-8-quinolinylbenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 8-aminoquinoline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-8-quinolinylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline moiety can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation or reduction reactions can lead to quinoline derivatives with altered electronic properties .
Scientific Research Applications
2,4-Difluoro-N-8-quinolinylbenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-8-quinolinylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to downstream effects. For instance, in cancer research, it has been shown to inhibit enzymes involved in cell division, thereby reducing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-N-methylbenzenesulfonamide
- 2,4-Difluoro-N-ethylbenzenesulfonamide
- 2,4-Difluoro-N-phenylbenzenesulfonamide
Uniqueness
Compared to these similar compounds, 2,4-Difluoro-N-8-quinolinylbenzenesulfonamide stands out due to the presence of the quinoline moiety, which imparts unique electronic and steric properties. This structural feature enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
2,4-difluoro-N-quinolin-8-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-6-7-14(12(17)9-11)22(20,21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYLCZKDRHYEBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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